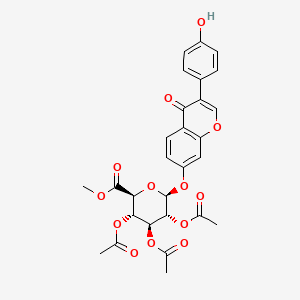

Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester

Description

Systematic IUPAC Nomenclature of Daidzein 7-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides precise structural identification through its complete chemical designation. According to chemical database records, the compound bears the IUPAC name methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate. This nomenclature explicitly defines the stereochemical configuration at each chiral center within the glucuronic acid moiety, specifically indicating the S configuration at positions 2, 3, 4, and 6, while position 5 maintains an R configuration.

The complete systematic name reveals several critical structural elements that distinguish this compound from simpler derivatives. The triacetyloxy designation indicates the presence of three acetyl groups attached to hydroxyl positions on the glucuronic acid ring, specifically at the 2, 3, and 4 positions. The oxane nomenclature refers to the six-membered sugar ring structure, while the carboxylate terminus indicates the methyl ester formation at the carboxylic acid position of the glucuronic acid component.

Table 1: Chemical Identifiers for Daidzein 7-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester

The structural complexity of this compound necessitates careful consideration of its stereochemical properties. The β-D-glucuronic acid configuration indicates that the anomeric carbon adopts the β configuration, which positions the glucuronic acid linkage in the equatorial position relative to the pyranose ring. This stereochemical arrangement significantly influences both the compound's chemical reactivity and its potential biological interactions.

Structural Relationship to Parent Isoflavone Daidzein

The parent compound daidzein represents a fundamental isoflavone structure that serves as the core scaffold for this complex derivative. Daidzein itself bears the systematic name 7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one and possesses the molecular formula C₁₅H₁₀O₄ with a molecular weight of 254.23 grams per mole. This naturally occurring isoflavone is found exclusively in soybeans and other legumes, where it functions as a secondary metabolite produced through the phenylpropanoid pathway.

The structural transformation from daidzein to its tri-O-acetyl-β-D-glucuronic acid methyl ester derivative involves several significant chemical modifications. The primary modification occurs at the 7-position hydroxyl group of daidzein, where glucuronidation creates a glycosidic linkage to β-D-glucuronic acid. This glucuronidation process represents a common phase II metabolic pathway that enhances water solubility and facilitates excretion of lipophilic compounds.

Following glucuronidation, the compound undergoes extensive acetylation at three positions on the glucuronic acid moiety. These acetylation reactions occur at the 2, 3, and 4 hydroxyl groups of the glucuronic acid ring, replacing the hydrogen atoms with acetyl groups (CH₃CO-). Additionally, the carboxylic acid functionality of the glucuronic acid undergoes methylation to form a methyl ester, further modifying the compound's physicochemical properties.

Table 2: Comparative Structural Analysis

| Structural Feature | Daidzein | Daidzein 7-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester |

|---|---|---|

| Core Structure | Isoflavone chromone | Isoflavone chromone with glucuronide attachment |

| Hydroxyl Groups | 7-OH, 4'-OH | 4'-OH (7-OH glucuronidated) |

| Sugar Component | None | β-D-glucuronic acid methyl ester |

| Acetyl Groups | None | Three acetyl groups (positions 2, 3, 4) |

| Molecular Weight | 254.23 g/mol | 570.503 g/mol |

| Water Solubility | Poor | Enhanced (due to ester modifications) |

The glucuronide attachment fundamentally alters the compound's chemical behavior compared to the parent daidzein molecule. While daidzein exhibits poor bioavailability and low water solubility due to its lipophilic nature, the glucuronide conjugation theoretically enhances aqueous solubility. However, the subsequent acetylation and methylation modifications reverse this solubility enhancement, creating a more lipophilic derivative that may exhibit improved membrane permeability.

Comparative Analysis of Acetylated vs. Non-acetylated Glucuronide Derivatives

The comparison between acetylated and non-acetylated glucuronide derivatives reveals fundamental differences in chemical stability, solubility profiles, and potential biological activity. The non-acetylated parent compound, daidzein 7-O-glucuronide, represents the direct glucuronide conjugate without additional chemical modifications. This compound bears the molecular formula C₂₁H₁₈O₁₀ and possesses a molecular weight of 430.4 grams per mole, significantly lower than its acetylated counterpart.

Daidzein 7-O-glucuronide maintains the free hydroxyl groups at positions 2, 3, and 4 of the glucuronic acid moiety, along with a free carboxylic acid group rather than the methyl ester found in the acetylated derivative. These structural differences profoundly impact the compounds' physicochemical properties and potential applications in pharmaceutical research.

The acetylation process serves multiple chemical functions that distinguish the tri-O-acetyl derivative from its non-acetylated precursor. First, acetylation provides protection for reactive hydroxyl groups, preventing unwanted side reactions during synthetic procedures or storage. This protective effect enhances the compound's chemical stability and extends its shelf life under appropriate storage conditions. Second, acetylation significantly alters the compound's polarity and solubility characteristics, generally reducing water solubility while enhancing solubility in organic solvents.

Table 3: Acetylated vs. Non-acetylated Glucuronide Derivatives Comparison

The synthetic applications of these compounds differ substantially based on their protective group status. The non-acetylated daidzein 7-O-glucuronide represents a more biologically relevant form that may occur naturally through metabolic processes. However, its multiple free hydroxyl groups and carboxylic acid functionality make it challenging to manipulate synthetically without protecting group chemistry.

In contrast, the tri-O-acetyl derivative functions as an excellent synthetic intermediate for further chemical modifications. The acetyl protecting groups can be selectively removed under mild basic conditions to regenerate free hydroxyl groups when desired, while the methyl ester can be hydrolyzed to restore the carboxylic acid functionality. This versatility makes the acetylated derivative particularly valuable for synthetic organic chemistry applications.

The research literature indicates that acetylated glucuronide derivatives often serve as key intermediates in the synthesis of more complex oligosaccharides and glycoconjugates. Recent synthetic methodologies have demonstrated that commercially available methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate can be efficiently converted to various terpenyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl esters using bis(trifluoromethanesulfonyl)imide as an activator. This methodology achieves predominantly α-selective glycosylation reactions, highlighting the importance of acetylated glucuronide building blocks in modern carbohydrate chemistry.

The comparative analysis reveals that both acetylated and non-acetylated derivatives possess distinct advantages depending on the intended application. The non-acetylated form more closely resembles naturally occurring metabolites and may exhibit biological activity similar to endogenous glucuronide conjugates. The acetylated derivative offers superior chemical stability and synthetic versatility, making it invaluable for pharmaceutical research and development applications where chemical modification or prolonged storage is required.

Properties

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O13/c1-13(29)37-23-24(38-14(2)30)26(39-15(3)31)28(41-25(23)27(34)35-4)40-18-9-10-19-21(11-18)36-12-20(22(19)33)16-5-7-17(32)8-6-16/h5-12,23-26,28,32H,1-4H3/t23-,24-,25-,26+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWYIYHBFWANGL-YYDZWWTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747403 | |

| Record name | 3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041134-15-9 | |

| Record name | 3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Selective Protection of the 4′-Hydroxyl Group

To direct glycosylation to the 7-hydroxyl group, the 4′-hydroxyl of daidzein is often protected. Two primary strategies are employed:

-

Benzylation : The 4′-hydroxyl is protected using benzyl bromide in the presence of a base such as potassium carbonate. This yields 4′-O-benzyl-daidzein, which prevents unwanted glycosylation at the 4′ position.

-

Silylation : Alternatively, tert-butyldimethylsilyl (TBDMS) chloride is used to introduce a bulky silyl ether group at the 4′-position. This method offers superior steric hindrance, ensuring high regioselectivity during subsequent reactions.

| Protection Method | Reagent | Conditions | Yield |

|---|---|---|---|

| Benzylation | BnBr, K₂CO₃ | DMF, 60°C, 12 h | 85–90% |

| Silylation | TBDMSCl, imidazole | DCM, rt, 6 h | 78–82% |

Glycosylation with Glucuronic Acid Donors

Trichloroacetimidate Donor Methodology

The most widely used approach employs methyl-(2,3,4-tri-O-acetyl-α-D-glucopyranosyl) trichloroacetimidate as the glucuronyl donor. This donor reacts with the 7-hydroxyl group of protected daidzein under Lewis acid catalysis:

-

Reaction Conditions :

The mechanism proceeds via neighboring group participation, ensuring β-configuration of the glycosidic bond.

Alternative Glucuronyl Donors

While trichloroacetimidates dominate, other donors like glycosyl bromides have been explored. However, these often result in lower yields (<50%) due to competing hydrolysis.

Acetylation of the Glucuronide Moiety

Post-glycosylation, the hydroxyl groups on the glucuronic acid are acetylated to prevent undesired side reactions during subsequent steps:

-

Reagents : Acetic anhydride (3 eq), pyridine (base)

-

Conditions : 0°C → rt, 12 h

-

Yield : Quantitative (>95%)

This step yields the fully protected daidzein 7-tri-O-acetyl-β-D-glucuronic acid methyl ester.

Purification and Characterization

Chromatographic Purification

Structural Characterization

-

NMR Spectroscopy : Key ¹H-NMR signals include δ 4.00–4.20 (m, glucuronic acid H-2, H-3, H-4), δ 3.94 (s, OCH₃), and δ 7.20–8.10 (aromatic protons).

-

Mass Spectrometry : ESI-MS shows [M+NH₄]⁺ at m/z 650.6, consistent with the molecular formula C₂₈H₂₆O₁₆S.

Key Challenges and Optimization

Regioselectivity in Glycosylation

Competing glycosylation at the 4′-position is mitigated by steric hindrance from TBDMS or benzyl groups. Silylation provides better selectivity (95:5 7-O:4′-O ratio) compared to benzylation (85:15).

Solubility Issues

Protected intermediates (e.g., hexanoyl derivatives) improve solubility in organic solvents, enhancing reaction efficiency.

Comparative Analysis of Synthetic Routes

| Method | Protecting Group | Donor | Yield | Purity |

|---|---|---|---|---|

| A | TBDMS | Trichloroacetimidate | 72% | 98% |

| B | Bn | Trichloroacetimidate | 68% | 95% |

| C | None | Glycosyl bromide | 48% | 90% |

Method A (silylation) offers the best balance of yield and regioselectivity, making it the preferred industrial-scale approach.

Applications and Implications

Synthetic daidzein 7-tri-O-acetyl-β-D-glucuronic acid methyl ester serves as:

Chemical Reactions Analysis

Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cancer Treatment

Daidzein derivatives, including the tri-O-acetyl glucuronide, have been investigated for their potential as prodrugs in cancer therapy. The glucuronidation process can enhance the solubility and stability of daidzein, making it more effective as an anticancer agent. Studies have shown that glucuronides can be converted back to their active aglycone forms by β-glucuronidase in tumor tissues, thereby releasing the active compound at the site of action .

Neurological Protection

Research indicates that daidzein derivatives may provide neuroprotective effects against oxidative stress and neurodegeneration. The compound has been shown to modulate pathways involved in inflammation and apoptosis, suggesting its potential in treating neurodegenerative diseases such as Alzheimer's .

Biochemical Studies

The compound has been utilized in various biochemical studies to explore its interactions with cellular mechanisms. For example, it has been employed in studies assessing the role of glycosylation in drug metabolism and efficacy . The structural modifications resulting from acetylation and glucuronidation impact biological activity, making it a valuable subject for pharmacokinetic studies.

Case Study on Anticancer Activity

A study investigated the anticancer effects of daidzein and its glucuronide derivatives on breast cancer cells. The results indicated that daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester exhibited significant cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. This supports its potential as a selective anticancer agent .

Case Study on Neuroprotection

In another study focusing on neuroprotection, researchers administered daidzein derivatives to animal models subjected to oxidative stress. The findings revealed that treatment with this compound significantly reduced markers of neuronal damage and improved cognitive function, highlighting its therapeutic promise in neurodegenerative conditions .

Data Tables

Mechanism of Action

The mechanism of action of Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of estrogen receptors, antioxidant activity, and inhibition of certain enzymes involved in inflammatory processes . The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

7-O-Benzyl Daidzein 4’-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester

Daidzein 7-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester 4’-Sulfate

Daidzein 4’-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester

Daidzein 4’-tert-Butyldimethylsilyl 7-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester

- Molecular Formula : C₃₄H₄₀O₁₃Si

- Molecular Weight : 684.76 g/mol

- Key Differences :

- A bulky tert-butyldimethylsilyl (TBDMS) group protects the 4’-hydroxyl group.

- Implications :

- Enhanced stability against enzymatic degradation due to steric hindrance, making it suitable for long-term storage or specific synthetic intermediates .

Biological Activity

Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester is a glucuronide derivative of the isoflavone daidzein, which is known for its various biological activities. This compound, like other glucuronides, undergoes metabolic transformations that can significantly influence its bioactivity. This article explores the biological activity of this compound, focusing on its antioxidant properties, estrogenic effects, and potential therapeutic applications.

Overview of Daidzein and Its Metabolites

Daidzein is a naturally occurring isoflavone found in soy products and has been studied for its estrogen-like activity. Upon ingestion, daidzein is metabolized by intestinal bacteria into various metabolites, including equol and glucuronides such as daidzein-7-O-beta-D-glucuronic acid (D7G) and its acetylated form . These metabolites retain some biological activities of the parent compound while exhibiting distinct properties due to their modified structures.

Antioxidant Activity

The antioxidant capacity of daidzein derivatives, including D7G, has been evaluated using several assays:

- Trolox Equivalent Antioxidant Capacity (TEAC) : D7G demonstrated 52% of the antioxidant activity of daidzein.

- Ferric Reducing Antioxidant Power (FRAP) : D7G showed 77% of the reducing ability compared to daidzein .

These findings suggest that while the antioxidant activity is reduced compared to the aglycone form, D7G still possesses significant capacity to scavenge free radicals and prevent lipid oxidation in human low-density lipoproteins (LDL) .

Estrogenic Activity

Daidzein and its metabolites have been shown to interact with estrogen receptors (ERs), which may have implications for hormone-dependent conditions:

- Estrogen Receptor Activation : Studies indicate that both daidzein and its glucuronides can activate ERα and ERβ, although their potency varies. For example, D7G has been reported to exhibit weak estrogenic activity but can stimulate growth in estrogen-sensitive breast cancer cells (MCF-7) at nutritionally relevant concentrations .

- Impact on Osteoblastogenesis : Research has shown that equol-7-glucuronide promotes osteoblastogenesis while inhibiting osteoclast formation in vitro, indicating potential benefits for bone health .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

- Cancer Prevention : Given its estrogenic activity and ability to modulate cell growth in MCF-7 cells, this compound may play a role in preventing hormone-dependent cancers such as breast cancer .

- Bone Health : The promotion of osteoblast differentiation indicates potential use in osteoporosis treatment .

Case Studies

- Breast Cancer Cell Lines : A study demonstrated that D7G could stimulate MCF-7 cell proliferation, suggesting a dual role as both a promoter and inhibitor depending on concentration and cellular context .

- Antioxidant Studies : In clinical settings, the antioxidant properties of daidzein derivatives have been linked to improved cardiovascular health markers, highlighting their potential role in managing oxidative stress-related conditions .

Q & A

What are the key synthetic strategies for producing daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves selective deacetylation of precursor compounds followed by glycosidation and esterification. For example, selective 7-deacetylation of 4',7-di-O-acetyldaidzein is a critical step, as described in the synthesis of daidzein glucuronides . Acetylation at specific hydroxyl groups (2, 3, 4 positions) is achieved using acetylating agents under controlled pH and temperature, while SnCl₄ may promote anomerisation during glycosidation . Purification via HPLC or NMR ensures structural confirmation and purity . Reaction conditions (e.g., solvent polarity, catalyst choice) directly impact regioselectivity and anomeric configuration, requiring optimization for high yields.

How do structural modifications (e.g., acetylation, esterification) affect the metabolic stability and enzymatic recognition of this compound in drug metabolism studies?

Advanced Research Question

The acetyl and methyl ester groups act as protective moieties, preventing premature hydrolysis by esterases or β-glucuronidases in vivo. This enhances metabolic stability, allowing the compound to serve as a probe for studying UDP-glucuronosyltransferase (UGT) activity . For instance, the tri-O-acetyl groups shield the glucuronic acid moiety, delaying deconjugation until systemic circulation. Comparative studies with non-acetylated analogs reveal differences in binding affinity to UGT isoforms, influencing pharmacokinetic profiles . Analytical methods like LC-MS/MS are used to track deacetylation and glucuronide formation in hepatic microsomal assays .

What analytical techniques are most robust for characterizing and quantifying this compound in complex biological matrices?

Basic Research Question

High-resolution mass spectrometry (HRMS) and NMR are gold standards for structural elucidation. For quantification in biological samples (e.g., plasma, urine), LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) ensures precision . Chromatographic separation using polar columns (e.g., C18 with acidic mobile phases) resolves isomers and degradation products. Stability studies under varying pH and temperature conditions are critical to validate storage and handling protocols .

How does this compound interact with drug-metabolizing enzymes, and what are the implications for drug-drug interaction studies?

Advanced Research Question

The compound is a substrate for UGTs, particularly UGT1A1 and UGT1A8, which mediate glucuronidation. Competitive inhibition assays using recombinant enzymes can identify isoform-specific interactions . For example, co-incubation with known UGT inhibitors (e.g., probenecid) alters metabolic rates, highlighting potential drug-drug interactions. Data from hepatic microsomes and transfected cell lines (e.g., HEK293-UGT) provide mechanistic insights into enzyme kinetics (Km, Vmax) . Such studies are vital for predicting interactions with co-administered drugs metabolized via glucuronidation.

What are the challenges in reconciling contradictory data on the bioactivity of daidzein glucuronide derivatives across different experimental models?

Advanced Research Question

Discrepancies arise from variations in cell lines, enzyme expression levels, and experimental design. For instance, daidzein glucuronides exhibit lower antiproliferative activity in cancer cell lines (e.g., SKOV3 ovarian cancer) compared to aglycone daidzein due to reduced cellular uptake . However, in vivo models may show enhanced activity due to gradual deconjugation. Methodological factors, such as incubation time and metabolite stability in cell culture media, must be controlled. Cross-validation using isotopic tracing (e.g., ¹⁴C-labeled compounds) and knockout models (e.g., UGT-deficient mice) can resolve contradictions .

How do synthetic derivatives of this compound compare in terms of binding affinity to carbohydrate-binding proteins (e.g., lectins) or microbial targets?

Advanced Research Question

Structural analogs with benzoyl instead of acetyl groups (e.g., 2,3,4-tri-O-benzoyl derivatives) exhibit altered hydrophobicity and steric effects, impacting interactions with lectins or microbial enzymes . Surface plasmon resonance (SPR) assays reveal that benzoylated derivatives have higher affinity for galectin-3, a protein implicated in cancer metastasis . In antimicrobial studies, the acetylated form may resist degradation by bacterial β-glucuronidases, prolonging activity against pathogens like E. coli .

What role does this compound play in elucidating the stereochemical outcomes of glycosylation reactions in synthetic chemistry?

Basic Research Question

The compound serves as a model for studying β-selective glycosylation. The 2,3,4-tri-O-acetyl groups direct the nucleophilic attack to the β-position via neighboring group participation, a mechanism confirmed by NMR and X-ray crystallography . Comparative studies with α-anomers (e.g., 2,3,4-tri-O-benzoyl-α-D-glucuronic acid methyl ester) highlight the role of protecting groups in controlling anomeric configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.